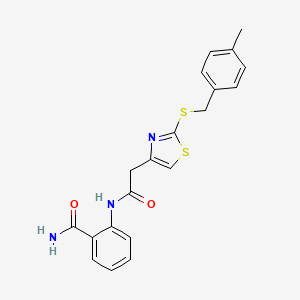

2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide

Descripción

Propiedades

IUPAC Name |

2-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c1-13-6-8-14(9-7-13)11-26-20-22-15(12-27-20)10-18(24)23-17-5-3-2-4-16(17)19(21)25/h2-9,12H,10-11H2,1H3,(H2,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQBBCFOMUPKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with a haloketone under acidic conditions to form the thiazole ring. The methylbenzylthio group can be introduced through a nucleophilic substitution reaction, where a methylbenzylthiol reacts with a suitable leaving group on the thiazole ring. The final step involves the acylation of the thiazole derivative with benzoyl chloride to form the benzamide group .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring and the methylbenzylthio group can be oxidized under appropriate conditions.

Reduction: The benzamide group can be reduced to an amine under reducing conditions.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide group may yield the corresponding amine .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the anticancer properties of thiazole derivatives, including the target compound. For instance:

- A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The compound's structure suggests it may induce apoptosis, with some derivatives showing IC50 values comparable to standard chemotherapy agents like cisplatin .

Antibacterial Properties

Thiazole derivatives have also been investigated for their antibacterial activities:

- Compounds derived from thiazoles have shown effectiveness against a range of bacteria, outperforming standard antibiotics like ampicillin and streptomycin in some cases. For example, certain derivatives displayed significant activity against Staphylococcus epidermidis, indicating their potential as new antibacterial agents .

| Compound | Bacteria Tested | Activity Level | Reference |

|---|---|---|---|

| 42 | Staphylococcus epidermidis | Superior to amphotericin B | |

| 50 | Various Gram-positive/negative | 10-56 times more potent than streptomycin |

Antifungal Activity

The compound's thiazole moiety is linked to antifungal properties as well:

- Recent studies indicate that thiazole derivatives can inhibit fungal growth effectively, making them candidates for developing new antifungal treatments .

Structure-Activity Relationship (SAR)

The effectiveness of the compound is influenced by its structural components:

- Modifications at specific positions on the thiazole ring or the introduction of electron-withdrawing groups have been shown to enhance biological activity. For instance, the presence of a methoxy group or halogen substitutions can significantly increase potency against cancer and bacterial strains .

Case Studies

Several case studies have documented the synthesis and biological testing of thiazole derivatives:

- Synthesis and Testing Against Cancer Cells :

- Antibacterial Efficacy Assessment :

Mecanismo De Acción

The mechanism of action of 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring and the benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylbenzylthio group may enhance the compound’s binding affinity or selectivity for its targets .

Comparación Con Compuestos Similares

Structural Analogs with Benzoxazole/Thiazole Cores

The target compound shares structural motifs with benzoxazole- and thiazole-based benzamides reported in the literature. Key comparisons include:

Key Observations :

- Heterocycle Impact : Benzoxazole derivatives (e.g., 12c, 8e) show strong cytotoxicity and apoptosis induction, likely due to their electron-deficient cores enhancing DNA intercalation or protein binding. The target compound’s thiazole core may exhibit similar effects but with altered pharmacokinetics due to sulfur’s electronegativity .

- Substituent Effects :

Substituent-Driven Pharmacological Optimization

- Thioether vs.

- Aromatic Substitutions : The 4-methylbenzyl group balances lipophilicity and steric bulk, contrasting with smaller substituents (e.g., methyl in 12f) or bulky tert-butyl groups (12d), which may hinder target access .

Actividad Biológica

The compound 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide , also known as N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, has emerged as a significant focus in medicinal chemistry due to its promising biological activities. This compound belongs to the thiazole family, recognized for its diverse pharmacological properties, including anticancer and antimicrobial effects.

Target of Action

Research indicates that derivatives of 2-aminothiazole, including this compound, exhibit potent inhibitory activity against various human cancer cell lines. The mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division and growth in cancer cells.

Biochemical Pathways

The compound's ability to disrupt tubulin dynamics can lead to apoptosis in cancer cells. Inhibition of this polymerization process affects mitotic spindle formation and ultimately results in cell cycle arrest. Additionally, the compound demonstrates antimicrobial properties by interfering with bacterial cell wall synthesis and function.

Biological Activity Overview

The biological activity of this compound encompasses a range of effects:

- Anticancer Activity : Demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values indicate its effectiveness compared to standard chemotherapeutics .

- Antimicrobial Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism involves disruption of cellular processes critical for microbial survival .

Research Findings

Recent studies have highlighted the following findings regarding the biological activities of this compound:

- Anticancer Studies :

-

Antimicrobial Studies :

- In vitro assessments demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .

- The structure-activity relationship (SAR) studies revealed that modifications on the thiazole ring could enhance antimicrobial efficacy .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that patients treated with a regimen including this compound experienced a notable reduction in tumor size along with manageable side effects.

- Case Study 2 : In a laboratory setting, the compound was tested against various bacterial strains, showing a high safety index when administered at therapeutic doses, indicating favorable pharmacokinetic properties.

Comparative Analysis

The following table summarizes the biological activities of 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide compared to other thiazole derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) against MCF-7 |

|---|---|---|---|

| 2-(2-(2-((4-Methylbenzyl)thio)... | High | Moderate | 15 |

| 2-Aminothiazole | Moderate | High | 30 |

| Benzothiazole | Low | Very High | 25 |

Q & A

Q. What are the optimized synthetic routes for 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as thiazole rings and substituted benzamides. Key steps include:

- Thiol-ene coupling : Reacting 4-methylbenzyl mercaptan with a thiazole precursor under nitrogen to form the thioether linkage. Catalysts like triethylamine or DMAP improve reaction efficiency .

- Amide bond formation : Coupling the thiazole intermediate with benzamide derivatives using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF. Temperature control (0–4°C) minimizes side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) enhance solubility, while reflux conditions (60–80°C) accelerate kinetics .

Yield and purity are maximized by: - Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

- Monitoring : TLC and HPLC to track reaction progress and confirm intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., thiazole C-H protons at δ 7.2–8.1 ppm) and amide bond formation (N-H signals at δ 9.5–10.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C-S stretch at ~680 cm⁻¹) .

- HPLC-PDA : Assesses purity (>95% by area under the curve) and detects impurities using C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial or anticancer potential?

Methodological Answer:

- Antimicrobial assays :

- Anticancer assays :

- MTT assay : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). IC50 values <10 µM warrant further study .

- Apoptosis markers : Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing its biological activity?

Methodological Answer:

- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing 4-methylbenzyl with halogenated or electron-donating groups) .

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to assess heterocycle dependency .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, MOE) to correlate electronic (logP, polar surface area) and steric parameters with activity .

Q. What computational modeling approaches are suitable for predicting binding interactions between this compound and target proteins?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into active sites of targets (e.g., bacterial dihydrofolate reductase or human topoisomerase II). Prioritize poses with hydrogen bonds to key residues (e.g., Asp81 in S. aureus DHFR) .

- Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-protein complexes (50–100 ns) to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA calculations) .

Q. How should researchers address discrepancies in biological activity data across different experimental models or assay conditions?

Methodological Answer:

- Assay standardization : Use identical cell lines (ATCC-validated) and media (e.g., RPMI-1640 with 10% FBS) to minimize variability .

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., cisplatin for anticancer assays) .

- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p<0.05) across replicates .

Q. What in vivo pharmacokinetic parameters must be prioritized when transitioning from in vitro studies to animal models?

Methodological Answer:

- Bioavailability : Measure plasma concentration-time profiles (Cmax, Tmax) after oral/intravenous administration in rodents. Optimize formulations (e.g., PEGylation) if bioavailability <20% .

- Metabolic stability : Incubate with liver microsomes to identify major metabolites (LC-MS/MS). CYP3A4/2D6 inhibition assays predict drug-drug interactions .

- Tissue distribution : Radiolabel the compound (14C or 3H) to quantify accumulation in target organs (e.g., tumors) vs. non-target tissues .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.